molecular formula C27H26ClN3O B15018540 (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15018540
M. Wt: 444.0 g/mol
InChI Key: QDEOGOZAGMTWLH-UHFFFAOYSA-N
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Description

(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, a chlorophenyl group, and an indolone core, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting benzyl chloride with piperidine under basic conditions.

    Indolone Core Formation: The indolone core is synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the indolone core in the presence of a suitable catalyst and solvent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as high-pressure reactions, continuous flow synthesis, and the use of advanced catalysts may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.

Scientific Research Applications

(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to its analogs.

Properties

Molecular Formula

C27H26ClN3O

Molecular Weight

444.0 g/mol

IUPAC Name

1-[(4-benzylpiperidin-1-yl)methyl]-3-(4-chlorophenyl)iminoindol-2-one

InChI

InChI=1S/C27H26ClN3O/c28-22-10-12-23(13-11-22)29-26-24-8-4-5-9-25(24)31(27(26)32)19-30-16-14-21(15-17-30)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2

InChI Key

QDEOGOZAGMTWLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)Cl)C3=O

Origin of Product

United States

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